N-(4-chlorophenyl)-2-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide
Description
N-(4-chlorophenyl)-2-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide is a heterocyclic acetamide derivative featuring a pyrazolo[3,4-d]pyrimidinone core. This structure combines a fused bicyclic system with a 4-chlorophenyl acetamide moiety and a 3,4-dimethylphenyl substituent. The 4-chlorophenyl group enhances lipophilicity, while the 3,4-dimethylphenyl substituent may influence steric interactions in biological targets.
Properties
IUPAC Name |
N-(4-chlorophenyl)-2-[1-(3,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClN5O2/c1-13-3-8-17(9-14(13)2)27-20-18(10-24-27)21(29)26(12-23-20)11-19(28)25-16-6-4-15(22)5-7-16/h3-10,12H,11H2,1-2H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNSXMTVAEZZBAO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)CC(=O)NC4=CC=C(C=C4)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(4-chlorophenyl)-2-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the pyrazolopyrimidine core, followed by the introduction of the chlorophenyl and dimethylphenyl groups. Common reaction conditions include the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF). Industrial production methods may involve optimization of these reactions to increase yield and purity, utilizing techniques such as high-performance liquid chromatography (HPLC) for purification.
Chemical Reactions Analysis
N-(4-chlorophenyl)-2-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the pyrazolopyrimidine core.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where nucleophiles such as amines or thiols replace the chlorine atom.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new materials.
Biology: The compound has shown potential as a bioactive molecule, with studies exploring its effects on cellular processes and its potential as a therapeutic agent.
Medicine: Research has investigated its potential as a drug candidate for treating various diseases, including cancer and inflammatory conditions.
Industry: It may be used in the development of specialty chemicals and advanced materials due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(4-chlorophenyl)-2-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide involves its interaction with specific molecular targets within cells. It may inhibit certain enzymes or receptors, leading to changes in cellular signaling pathways. The exact molecular targets and pathways can vary depending on the specific biological context and the type of cells being studied.
Comparison with Similar Compounds
Comparison with Structural Analogs
Pyrazolo[3,4-d]pyrimidinone Derivatives
- Example 83 (): Structure: 2-(1-(4-(dimethylamino)-3-(3-fluoro-4-isopropoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-fluoro-3-(3-fluorophenyl)-4H-chromen-4-one. Key Features: Incorporates a chromen-4-one group and multiple fluorine atoms. Physicochemical Data: Melting point 302–304°C; molecular weight 571.2 g/mol. Synthesis: Utilizes Suzuki-Miyaura coupling with a palladium catalyst . Comparison: The fluorine atoms and chromenone system enhance metabolic stability compared to the target compound’s chloro/methyl substituents.
Pyrazolo[3,4-b]pyridine Derivatives
- Pyrazolo-pyridine-N-acetamides (): Structure: 2-(3-(4-chlorophenyl)-4-methyl-6-oxo-1-phenyl-1H-pyrazolo[3,4-b]pyridin-7(6H)-yl)-N-(4-phenylacetamido) derivatives. Key Features: Pyrazolo[3,4-b]pyridine core instead of pyrazolo[3,4-d]pyrimidinone. Synthesis: K₂CO₃-mediated coupling in DMF at room temperature .
Functional Analogs: Acetamide Derivatives
Agrochemical Acetamides ()
- Alachlor and Pretilachlor :
- Structure: Chloro-substituted acetamides with dimethylphenyl or diethylphenyl groups.
- Use: Herbicides targeting weed growth.
- Comparison: While structurally distinct (lacking fused heterocycles), these compounds highlight the role of chloro and alkylphenyl groups in enhancing bioavailability and target specificity .
Substituent Effects on Properties
Electron-Withdrawing vs. Electron-Donating Groups
- 4-Chlorophenyl (Target) : Increases lipophilicity and resistance to oxidative metabolism.
- Fluorine (Example 83, ) : Improves metabolic stability and binding affinity via hydrophobic interactions .
Heterocyclic Core Modifications
- Pyrazolo[3,4-d]pyrimidinone (Target): Offers hydrogen-bonding sites via the pyrimidinone carbonyl.
- Pyrimido[4,5-d]pyrimidinone (): Additional nitrogen atoms increase polarity, affecting solubility .
Research Findings and Data Gaps
- Physicochemical Data : The target compound’s molecular weight (calculated ~480–500 g/mol) and melting point are unreported in the evidence.
- Biological Activity: No direct data on efficacy or toxicity.
Biological Activity
N-(4-chlorophenyl)-2-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide, also known as LP99, is a compound of significant interest in pharmacological research due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C26H30ClN3O4S
- CAS Number : 1808951-93-0
- Solubility : Soluble in DMF, DMSO, and ethanol.
- Storage Conditions : Recommended storage at 2-8°C.
LP99 has been identified as a selective inhibitor of bromodomain-containing proteins BRD7 and BRD9. These proteins are implicated in various cellular processes including gene expression regulation and are associated with cancer progression and inflammatory responses. By inhibiting these bromodomains, LP99 may interfere with the transcriptional programs that drive tumor growth and inflammation.
Anticancer Properties
Research has demonstrated that LP99 exhibits broad-spectrum anticancer activity . In vitro studies have shown that it affects several cancer cell lines, including:
- Leukemia : LP99 has shown a selectivity ratio ranging from 0.7 to 39 at the GI50 level against various leukemia cell lines, indicating its potential as an effective treatment option for hematological malignancies .
- Solid Tumors : The compound has also been tested against solid tumors with promising results. For instance, it demonstrated significant cytotoxicity against various solid tumor cell lines with IC50 values comparable to established chemotherapeutics .
Mechanistic Studies
Mechanistic studies reveal that LP99 induces cell cycle arrest and promotes apoptosis in cancer cells. Specifically:
- It arrests the cell cycle at the S phase, leading to increased early and late apoptosis in HL60 leukemia cells.
- The compound has been shown to increase necrosis percentages significantly in treated cells, suggesting a robust mechanism of action against cancer cells .
Case Studies
Several studies have highlighted the efficacy of LP99:
- Study on Leukemia Cells : A study conducted by the National Cancer Institute evaluated LP99 against 60 different cancer cell lines. Results indicated that LP99 had a high selectivity towards leukemia cells with low toxicity towards normal cells .
- Combination Therapy Potential : Research suggests that combining LP99 with other therapeutic agents may enhance its efficacy. For example, when used alongside traditional chemotherapeutics, LP99 demonstrated synergistic effects that improved overall treatment outcomes in preclinical models .
Summary of Research Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
